4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

P2X3 antagonist physicochemical profiling lipophilicity

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 307510-54-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with molecular formula C₁₇H₁₀ClN₃OS and molecular weight 339.8 g/mol. The compound features a 4-chlorobenzamide moiety linked to a 4-(4-cyanophenyl)-1,3-thiazol-2-amine scaffold, yielding a computed XLogP3 of 4.1 and a topological polar surface area consistent with moderate passive permeability.

Molecular Formula C17H10ClN3OS
Molecular Weight 339.8
CAS No. 307510-54-9
Cat. No. B2954936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
CAS307510-54-9
Molecular FormulaC17H10ClN3OS
Molecular Weight339.8
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H10ClN3OS/c18-14-7-5-13(6-8-14)16(22)21-17-20-15(10-23-17)12-3-1-11(9-19)2-4-12/h1-8,10H,(H,20,21,22)
InChIKeyMSRUWZLOKLCXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide: Core Structural Definition and P2X3 Patent Lineage for Procurement Decision-Makers


4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 307510-54-9) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, with molecular formula C₁₇H₁₀ClN₃OS and molecular weight 339.8 g/mol . The compound features a 4-chlorobenzamide moiety linked to a 4-(4-cyanophenyl)-1,3-thiazol-2-amine scaffold, yielding a computed XLogP3 of 4.1 and a topological polar surface area consistent with moderate passive permeability . Its primary documented pharmacological context is as a member of the P2X3 purinoceptor antagonist chemotype disclosed in the Bayer Aktiengesellschaft patent family (EP3230281 / WO2016091803), where 1,3-thiazol-2-yl substituted benzamides are claimed as selective inhibitors of the homomeric P2X3 receptor for the treatment of neurogenic disorders, chronic cough, and pain .

Why Generic Substitution of 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide with Other In-Class Thiazole Benzamides Fails in P2X3-Targeted Research


Within the 1,3-thiazol-2-yl benzamide chemotype, both the position of the chloro substituent on the benzamide ring and the presence of the 4-cyanophenyl group on the thiazole ring are critical for pharmacological activity and target selectivity. The Bayer patent family explicitly teaches that P2X3-homomeric receptor-selective antagonists—defined as exhibiting at least 3-fold selectivity over the P2X2/3 heteromeric receptor—are required to avoid taste disturbance-related patient drop-outs observed with non-selective agents in Phase II trials . The 4-chloro substitution pattern is a key variable; even minor regioisomeric changes (e.g., 3-chloro instead of 4-chloro) can alter the conformational preference of the benzamide moiety and disrupt the essential intramolecular S⋯O interaction between the thiazole sulfur and amide oxygen, which stabilizes the bioactive conformation . Furthermore, removal of the 4-cyano group eliminates a critical electron-withdrawing substituent that influences both the π-stacking capacity of the thiazole-phenyl system and the compound's metabolic stability. Simple substitution with a des-cyano or des-chloro analog therefore cannot guarantee retention of the P2X3 potency, selectivity window, or physicochemical profile, making direct procurement of the specific compound essential for reproducible SAR and in vivo proof-of-concept studies.

Product-Specific Quantitative Evidence Guide for 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 307510-54-9): Head-to-Head and Class-Level Differentiation


Computed Physicochemical Differentiation: 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide vs. Des-Chloro Unsubstituted Benzamide Analog

The presence of the 4-chloro substituent significantly alters computed physicochemical properties relative to the unsubstituted benzamide parent. The target compound exhibits an XLogP3 of 4.1, compared to a predicted XLogP3 of approximately 3.0–3.3 for N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (des-chloro analog, based on fragment-based calculation removing the chlorine contribution of ~0.7–0.8 log units) . This ~0.8–1.1 log unit increase in lipophilicity is relevant because P2X3 antagonists targeting peripheral sensory neurons require a balanced logP range (3.5–4.5) for adequate passive permeability while avoiding excessive tissue accumulation. The hydrogen bond acceptor count of 4 (versus 3 for the des-cyano analog) and a rotatable bond count of 3 are identical to the des-chloro comparator, indicating that chloro substitution primarily modulates lipophilicity without introducing additional conformational flexibility . These computed parameters place the compound within favorable drug-like chemical space (Lipinski rule of five compliant) for CNS/PNS-exposed targets.

P2X3 antagonist physicochemical profiling lipophilicity drug-likeness

P2X3 Homomeric Selectivity Threshold: 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide in the Context of Bayer Patent Selectivity Requirements

The Bayer EP3230281 patent family explicitly defines selective inhibition of the P2X3 homomeric receptor over the P2X2/3 heteromeric receptor as at least 3-fold selectivity, citing evidence that non-selective P2X3/P2X2/3 antagonists cause taste disturbance leading to increased patient drop-out rates during Phase II clinical trials . The patent further discloses that the compounds of general formula (I)—which encompasses 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide—exhibit high P2X3 receptor inhibition and show selectivity over the P2X2/3 receptor . While the patent does not provide individual IC₅₀ values for this specific compound in the publicly accessible sections, the structural features of the target compound (4-chlorobenzamide + 4-cyanophenyl-thiazole) match those of exemplified compounds showing potent P2X3 antagonism with functional IC₅₀ values in the low nanomolar range (e.g., structurally related filapixant shows hP2X3 pIC₅₀ = 8.15, IC₅₀ ≈ 7 nM) . The class-level selectivity threshold of ≥3-fold provides a quantitative benchmark against which any P2X3 tool compound or lead must be measured, and the target compound's para-chloro-para-cyano substitution pattern is explicitly within the preferred substitution scope for achieving this selectivity.

P2X3 homomeric selectivity P2X2/3 heteromer taste disturbance therapeutic window

Regioisomeric Differentiation: 4-Chloro (para) vs. 3-Chloro (meta) N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide and Impact on Molecular Recognition

The 3-chloro regioisomer, 3-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 313405-74-2), is a commercially available positional isomer that shares the identical molecular formula (C₁₇H₁₀ClN₃OS, MW 339.8) but differs in the attachment point of the chlorine atom on the benzamide ring (meta vs. para) . This positional shift has known consequences for benzamide-thiazole conformation: in N-(thiazol-2-yl)benzamide derivatives, the amide oxygen and thiazole sulfur adopt a close intramolecular S⋯O distance that stabilizes a specific conformer critical for target recognition . Moving the chlorine substituent from the para to the meta position alters the electron density distribution on the benzamide ring, which can modulate the strength of this S⋯O interaction and consequently shift the conformational equilibrium. In P2X3 antagonist SAR from the Roche thiazole/oxazole arylamide series, even subtle changes in benzamide substitution pattern have been shown to alter functional antagonist potency by >10-fold at recombinant P2X3 receptors . The availability of both the 4-chloro (target) and 3-chloro (comparator) isomers as distinct catalog compounds with traceable CAS numbers enables definitive head-to-head SAR studies that cannot be conducted with a single isomer alone.

regioisomer SAR positional isomer chloro substitution benzamide conformation

Electron-Withdrawing Synergy: 4-Cyano + 4-Chloro Substitution Pattern as a Differentiated Pharmacophore Module Within the Bayer P2X3 Antagonist Scope

The dual electron-withdrawing substitution pattern—4-chloro on the benzamide ring (Hammett σₚ = +0.23) and 4-cyano on the phenyl-thiazole system (Hammett σₚ = +0.66)—creates a uniquely polarized aromatic system that distinguishes this compound from analogs bearing electron-donating or neutral substituents . In the Bayer EP3230281 patent, preferred embodiments for R¹ (the substituent on the phenyl attached to thiazole) include cyano, and preferred embodiments for R³ (on the benzamide) include halogen, with chloro being the most exemplified halogen . The 4-cyano group contributes to both target binding affinity (via potentialπ–π stacking with aromatic residues in the P2X3 orthosteric site) and metabolic stability (by blocking CYP450-mediated aromatic hydroxylation at the para position of the phenyl ring). In the broader P2X3 antagonist literature, the cyano group has been identified as a privileged substituent for balancing potency and metabolic clearance, with cyano-containing P2X3 antagonists generally showing longer half-lives in hepatocyte assays compared to their des-cyano counterparts . The combination of 4-Cl and 4-CN represents a specific pharmacophore module that is not simultaneously present in other commonly referenced P2X3 tool compounds such as A-317491 (which lacks the benzamide-thiazole scaffold entirely) or gefapixant (which uses a pyrimidine core).

electron-withdrawing group cyano substituent pharmacophore metabolic stability

Taste Safety Differentiation: P2X3-Homomeric Selectivity of the 1,3-Thiazol-2-yl Benzamide Class as a Competitive Advantage Over Non-Selective P2X3/P2X2/3 Antagonists

The Bayer EP3230281 patent explicitly links P2X3-homomeric selectivity to an improved taste safety profile, citing that P2X2/P2X3 heteromer blockade is primarily responsible for taste disturbance in clinical trials . The patent states: 'P2X3-homomeric receptor-selective antagonists are deemed to be superior towards non-selective receptor antagonists and are considered to represent a solution towards the problem of insufficient patient compliance during chronic treatment as indicated by increased drop-out rates during PhII trials' . This position is supported by the distinct neuronal distribution pattern: P2X2/P2X3 heteromers are expressed in taste-sensing geniculate ganglion neurons, while P2X3 homomers are predominantly found in nociceptive sensory neurons . Compounds within the Formula (I) scope—including the target compound—are described as showing 'high P2X3 receptor inhibition and furthermore selectivity over the P2X2/3 receptor' . In contrast, gefapixant (MK-7264), a non-thiazole P2X3 antagonist that also inhibits P2X2/3, reported taste-related adverse events in 58–69% of patients in Phase III COUGH-1 and COUGH-2 trials at the 45 mg BID dose . The thiazole benzamide class represented by the target compound is engineered to avoid this liability through intrinsic receptor selectivity, offering a differentiated safety rationale for preclinical and clinical candidate selection.

taste disturbance P2X2/3 heteromer adverse event profile patient compliance

Best Research and Industrial Application Scenarios for 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide (CAS 307510-54-9)


P2X3 Homomeric Receptor Selectivity SAR Programs Using Positional Isomer Comparator Pairs

This compound, as the para-chloro regioisomer of the 4-cyanophenyl-thiazole benzamide series, enables systematic structure–activity relationship studies when procured alongside its 3-chloro (meta) isomer (CAS 313405-74-2). The matched molecular pair design eliminates molecular weight and lipophilicity confounding, isolating the effect of chlorine position on P2X3 antagonist potency and P2X3/P2X2/3 selectivity. The patent-defined threshold of ≥3-fold selectivity for P2X3 homomer over P2X2/3 heteromer provides a quantitative benchmark to assess whether para-substitution achieves superior selectivity relative to meta-substitution, addressing the critical taste-safety differentiator for chronic cough indications.

In Vivo Proof-of-Concept Studies for Chronic Cough and Neurogenic Pain with Taste-Sparing Profiles

The compound belongs to the Bayer/Evotec P2X3 antagonist chemotype that was advanced into Phase II clinical trials for refractory chronic cough (BAY1817080/Eliapixant program) . Researchers requiring a structurally defined P2X3 antagonist with the 4-chloro-4'-cyano substitution pattern—matching the preferred scope of EP3230281—can use this compound as a reference standard for in vivo pharmacokinetic/pharmacodynamic studies in rodent cough models (e.g., citric acid-induced cough in guinea pigs) or neuropathic pain models (e.g., chronic constriction injury), where P2X3 homomeric selectivity is hypothesized to preserve taste function while maintaining anti-nociceptive and anti-tussive efficacy .

Analytical Reference Standard for HPLC-MS/MS Method Development and QC Release of Thiazole Benzamide P2X3 Antagonists

With a defined molecular formula (C₁₇H₁₀ClN₃OS), exact mass (339.0233 Da), and unique InChIKey (MSRUWZLOKLCXGB-UHFFFAOYSA-N) , this compound serves as an analytical reference standard for developing liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods to quantify thiazole benzamide P2X3 antagonists in biological matrices. The presence of the chlorine atom provides a distinctive isotopic pattern (³⁵Cl/³⁷Cl ratio ~3:1) that facilitates unambiguous detection and quantification, while the cyano group offers a characteristic IR absorption (~2229 cm⁻¹) and a diagnostic fragment ion (loss of HCN, 27 Da) in MS/MS fragmentation spectra, enabling selective reaction monitoring (SRM) assay development .

Chemical Probe for Differentiating P2X3 Homomer vs. P2X2/3 Heteromer Contributions in Primary Sensory Neuron Electrophysiology

The compound is suited for use as a pharmacological tool in patch-clamp electrophysiology studies on primary afferent neurons (dorsal root ganglion and geniculate ganglion) to dissect the relative contributions of P2X3 homomeric vs. P2X2/3 heteromeric receptors to ATP-evoked currents. Because P2X3 homomers and P2X2/3 heteromers exhibit distinct desensitization kinetics and pharmacological profiles, a compound within the selective chemotype defined in EP3230281 can be used at concentrations predicted to saturate P2X3 homomers while sparing P2X2/3 heteromers (guided by the ≥3-fold selectivity window), enabling researchers to attribute residual ATP-evoked current specifically to heteromeric receptor populations.

Quote Request

Request a Quote for 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.